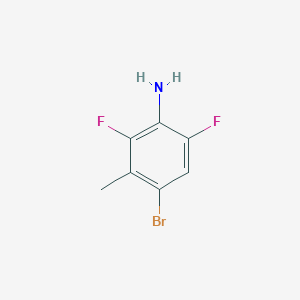

4-Bromo-2,6-difluoro-3-methylaniline

Description

Significance of Halogenated Aniline (B41778) Derivatives in Chemical Synthesis

Halogenated aniline derivatives are a cornerstone of modern chemical synthesis. The presence of halogen atoms on the aniline ring provides reactive handles for a multitude of chemical transformations, most notably in cross-coupling reactions. Aryl halides are critical building blocks for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov The specific halogen—in this case, bromine—is particularly useful for palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are indispensable methods for creating complex organic molecules from simpler precursors. ossila.com

Furthermore, halogenation is a well-established strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of drug candidates. nih.gov The introduction of halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. tandfonline.comresearchgate.net While aniline itself is a common moiety in many bioactive compounds, its halogenated counterparts offer chemists a broader toolkit for fine-tuning molecular properties. acs.orgnih.gov However, the synthesis of these compounds can be challenging, as the high reactivity of the aniline ring can lead to a lack of regioselectivity in electrophilic halogenation reactions. nih.gov This necessitates the development of precise synthetic methods to access specific isomers.

Strategic Importance of Poly-functionalized Aromatic Systems

Aromatic systems bearing multiple, distinct functional groups are of immense strategic importance in organic synthesis. Such "poly-functionalized" platforms allow for sequential and site-selective reactions, enabling the efficient construction of intricate molecular targets without the need for cumbersome protection-deprotection steps.

In the case of 4-Bromo-2,6-difluoro-3-methylaniline, each functional group offers a unique reactive pathway:

The bromo group serves as an excellent leaving group for metal-catalyzed cross-coupling reactions. ossila.com

The fluoro groups, being highly electronegative, significantly modulate the electronic properties of the aromatic ring. This can influence the reactivity of the other positions and can also improve the metabolic stability of potential drug candidates by blocking sites susceptible to oxidative metabolism. tandfonline.combohrium.com

The amino group (aniline) is a versatile nucleophile and can be readily transformed into other functionalities, such as diazonium salts, amides, or used in the synthesis of heterocyclic rings. scielo.br

The methyl group provides steric bulk and can influence the conformational preferences of the molecule, which can be crucial for biological activity or the properties of organic materials. Its electronic-donating nature also subtly affects the reactivity of the aromatic ring. rsc.org

This combination of functionalities makes the molecule a versatile building block, where different parts of the molecule can be addressed with specific reagents to build larger, more complex structures. ossila.com

Overview of Research Trajectories for this compound

While extensive research specifically documenting this compound is still emerging, its structural motifs point toward several promising research directions based on analogous compounds.

A primary area of application lies in materials science . The closely related compound, 4-Bromo-2,6-difluoroaniline (B33399), is utilized as a precursor for synthesizing hole-transporting materials used in advanced electronic devices like OLEDs and perovskite solar cells. ossila.com The unique electronic properties imparted by the fluorine atoms are crucial in this context. It is plausible that this compound could be explored for similar purposes, with the additional methyl group serving to fine-tune solubility, morphology, and electronic energy levels of the resulting materials.

In medicinal chemistry , this compound represents a valuable scaffold. The difluorinated aniline core is a feature in many biologically active molecules. Fluorine atoms are known to enhance binding affinity and improve metabolic profiles of drug candidates. researchgate.netbohrium.com The bromo-substituent provides a convenient point for chemical diversification through cross-coupling, allowing for the rapid synthesis of a library of derivatives for biological screening. For instance, 4-Bromo-2,6-difluoroaniline is used in the preparation of potent inhibitors of VEGF receptor tyrosine kinases, a target in cancer therapy. chemicalbook.com The structural features of this compound make it an attractive starting point for developing new therapeutic agents.

Compound Data

The chemical properties and a representative synthetic approach for this compound are summarized below.

| Identifier | Value |

|---|---|

| CAS Number | 1805751-69-9 |

| Molecular Formula | C₇H₆BrF₂N |

| Molecular Weight | 222.03 g/mol |

| Appearance | Data Not Available |

| Melting Point | Data Not Available |

| Boiling Point | Data Not Available |

| Step | Description |

|---|---|

| Precursor | 2,6-difluoro-3-methylaniline (B1354943) |

| Reagent | A suitable brominating agent, such as N-Bromosuccinimide (NBS) or Bromine (Br₂) in a solvent like acetic acid. chemicalbook.comprepchem.com |

| Reaction | Electrophilic aromatic substitution where the bromine atom is directed to the para position relative to the activating amino group. |

| Workup | Typically involves quenching the excess bromine, neutralization, extraction with an organic solvent, and purification by chromatography or recrystallization. chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6BrF2N |

|---|---|

Molecular Weight |

222.03 g/mol |

IUPAC Name |

4-bromo-2,6-difluoro-3-methylaniline |

InChI |

InChI=1S/C7H6BrF2N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 |

InChI Key |

RGQOGSLVDYZFKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=C1F)N)F)Br |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Bromo 2,6 Difluoro 3 Methylaniline

Classical and Contemporary Synthetic Routes to Halogenated Anilines

The construction of halogenated anilines can be approached through various classical and contemporary synthetic methods. These strategies often involve the sequential introduction of the desired functional groups onto a benzene (B151609) ring, with careful consideration of the directing effects of the existing substituents at each step.

Regioselective Halogenation Approaches

Regioselective halogenation is a cornerstone of aromatic chemistry. In the context of synthesizing 4-bromo-2,6-difluoro-3-methylaniline, the critical step is the selective introduction of a bromine atom at the C4 position of a 2,6-difluoro-3-methylaniline (B1354943) precursor. The directing effects of the substituents play a pivotal role in achieving the desired regiochemistry. The amino group is a powerful ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. The methyl group is an activating ortho-, para-director. The interplay of these electronic and steric factors will govern the position of bromination.

Common brominating agents for anilines include bromine in acetic acid or other polar solvents. The high reactivity of the aniline (B41778) ring often leads to multiple halogenations; therefore, milder brominating agents such as N-bromosuccinimide (NBS) can be employed to achieve monobromination. The reaction conditions, including solvent and temperature, can be optimized to enhance regioselectivity.

Introduction of Methyl and Amino Functionalities onto Aromatic Rings

The introduction of methyl and amino groups onto an aromatic ring can be achieved through a variety of well-established reactions. Friedel-Crafts alkylation is a classic method for introducing a methyl group, although it can be prone to polysubstitution and rearrangement. More controlled methods, such as the use of organometallic reagents in cross-coupling reactions, can also be employed.

The amino group is typically introduced by the nitration of the aromatic ring followed by the reduction of the nitro group. A wide range of reducing agents, from metal catalysts like palladium on carbon with hydrogen gas to metal-acid systems like tin or iron in hydrochloric acid, can be used for this transformation.

A plausible synthetic sequence could involve starting with a difluorinated toluene (B28343) derivative, followed by nitration and then reduction to introduce the amino group. The position of nitration would be directed by the existing fluoro and methyl substituents.

Multi-Step Synthesis from Readily Available Precursors (e.g., 2,6-difluoroaniline)

A practical approach to the synthesis of this compound would likely involve a multi-step pathway starting from a commercially available precursor such as 2,6-difluoroaniline (B139000). A hypothetical synthetic route is outlined below:

Scheme 1: Proposed Multi-Step Synthesis from 2,6-difluoroaniline

Nitration of 2,6-difluoroaniline: The first step would involve the nitration of 2,6-difluoroaniline. The strong activating and ortho-, para-directing effect of the amino group would need to be moderated to prevent unwanted side reactions and to control regioselectivity. This is often achieved by protecting the amino group as an acetamide. The directing effects of the two fluorine atoms and the acetylamino group would then guide the incoming nitro group.

Reduction of the Nitro Group: The resulting nitro-substituted 2,6-difluoroaniline would then be subjected to reduction to form a diamino-difluorobenzene derivative.

Introduction of the Methyl Group: One of the amino groups could then be transformed into a methyl group. This could potentially be achieved through a Sandmeyer-type reaction, where the amine is diazotized and then reacted with a suitable methylating agent.

Bromination: The final step would be the regioselective bromination of the resulting 2,6-difluoro-3-methylaniline to yield the target compound. The combined directing effects of the amino, fluoro, and methyl groups would need to be carefully considered to ensure bromination occurs at the desired C4 position.

A more direct approach, if the precursor 2,6-difluoro-3-methylaniline were available, would significantly shorten the synthesis. The bromination of this precursor would be the key final step.

| Step | Reaction | Reagents and Conditions | Precursor | Product |

| 1 | Acetylation | Acetic anhydride, pyridine | 2,6-difluoroaniline | N-(2,6-difluorophenyl)acetamide |

| 2 | Nitration | HNO₃, H₂SO₄ | N-(2,6-difluorophenyl)acetamide | N-(2,6-difluoro-3-nitrophenyl)acetamide |

| 3 | Hydrolysis | HCl, H₂O, heat | N-(2,6-difluoro-3-nitrophenyl)acetamide | 2,6-difluoro-3-nitroaniline |

| 4 | Reduction | Fe, HCl or H₂, Pd/C | 2,6-difluoro-3-nitroaniline | 2,6-difluoro-benzene-1,3-diamine |

| 5 | Sandmeyer-type Methylation | 1. NaNO₂, HCl 2. Me-reagent | 2,6-difluoro-benzene-1,3-diamine | 2,6-difluoro-3-methylaniline |

| 6 | Bromination | Br₂, Acetic Acid or NBS | 2,6-difluoro-3-methylaniline | This compound |

Mechanism-Guided Synthesis Development

A thorough understanding of the underlying reaction mechanisms is crucial for the development of an efficient and selective synthesis of this compound.

Electrophilic Aromatic Substitution Pathways in Substituted Anilines

The key bromination step in the synthesis proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The aniline derivative, being an electron-rich aromatic system, acts as a nucleophile and attacks the electrophilic bromine species. The rate and regioselectivity of this reaction are dictated by the electronic and steric effects of the substituents on the aniline ring.

The amino group is a strongly activating, ortho-, para-directing group due to the resonance donation of its lone pair of electrons into the aromatic ring. This significantly stabilizes the arenium ion intermediate formed during the attack at the ortho and para positions. The two fluorine atoms are deactivating due to their inductive electron-withdrawing effect, but they are also ortho-, para-directing due to resonance effects. The methyl group is an activating, ortho-, para-director through hyperconjugation and a weak inductive effect.

Nucleophilic Aromatic Substitution in Fluorinated Systems

While the primary route to this compound involves electrophilic substitution, nucleophilic aromatic substitution (SNAr) is a relevant consideration in the synthesis of fluorinated aromatic compounds. Highly fluorinated aromatic rings are electron-deficient and can be susceptible to attack by nucleophiles.

In the context of this synthesis, SNAr could potentially be a side reaction or a planned transformation. For instance, if a precursor with a leaving group other than fluorine (e.g., chlorine or a nitro group) were used, the introduction of the amino group could proceed via an SNAr reaction with an amine nucleophile.

The presence of multiple fluorine atoms on the ring activates it towards nucleophilic attack. The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the leaving group, and the electronic environment of the aromatic ring. The reaction typically proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, such as fluorine atoms, ortho and para to the site of nucleophilic attack.

Strategic Incorporation of Methyl Groups via Aromatic Functionalization

The introduction of a methyl group at the C3 position of the 2,6-difluoroaniline scaffold is a critical step in the synthesis of this compound. A common strategy involves the bromination of 2,6-difluoroaniline to produce 4-bromo-2,6-difluoroaniline (B33399). This intermediate then serves as a precursor for subsequent methylation.

One patented production process for a similar compound, 4-bromo-2-methylaniline (B145978), involves the protection of the arylamine, followed by a bromination reaction, and finally deprotection via hydrolysis to yield the target molecule. This multi-step approach ensures regioselectivity and high purity of the final product. google.com

Catalytic Methods in Synthesis

Modern synthetic organic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. The synthesis of this compound is no exception, with transition metal-catalyzed reactions playing a pivotal role.

Palladium-Catalyzed Coupling Reactions for Aryl Halide Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. The Buchwald-Hartwig amination, for instance, is a widely used method for forming carbon-nitrogen bonds by reacting aryl halides with amines in the presence of a palladium catalyst and a base. rsc.org This methodology is instrumental in the synthesis of substituted anilines. The versatility of palladium catalysts, often supported by bulky, electron-rich phosphine (B1218219) ligands, allows for the coupling of a wide array of amines and aryl halides, including complex and functionalized substrates. nih.govmit.edu

Recent advancements have focused on developing catalyst systems that are effective at low catalyst loadings and offer high functional group tolerance. nih.govmit.edu For example, the use of specific ligands can direct the regioselectivity of C-H arylation on aniline substrates, enabling functionalization at positions that are typically difficult to access. researchgate.netresearchgate.netacs.org The bromine atom in 4-bromo-2,6-difluoroaniline makes it an ideal substrate for such palladium-catalyzed transformations, allowing for the introduction of various substituents to further elaborate the molecular structure. ossila.com

Other Transition Metal-Mediated Transformations for C-C and C-N Bond Formation

Beyond palladium, other transition metals are also employed to catalyze crucial bond-forming reactions. These metals can mediate the cleavage of C-N bonds, allowing for the subsequent formation of new C-C and C-N bonds. rsc.org The activation of otherwise inert C-C and C-CN bonds by transition metals has also emerged as a powerful strategy in synthetic chemistry. nih.govresearchgate.net These methods provide alternative retrosynthetic disconnections and can streamline the synthesis of complex molecules.

Process Optimization and Scalability Considerations in Laboratory Synthesis

The successful translation of a synthetic route from a research setting to a larger scale requires careful optimization of reaction conditions and purification methods.

Reaction Condition Tuning for Enhanced Yield and Selectivity

Optimizing reaction parameters such as temperature, solvent, and catalyst loading is crucial for maximizing the yield and selectivity of the desired product. For instance, in the synthesis of substituted anilines, the choice of solvent can significantly impact the reaction's effectiveness. rsc.org Similarly, the reaction temperature can influence the rate and outcome of the reaction; for example, in the synthesis of nickel nanowires used as catalysts, temperature affects the morphology of the product. researchgate.net The pH of the reaction medium can also play a critical role in the synthesis of certain catalysts. researchgate.net

Isolation and Purification Techniques for Intermediates and Final Product

The isolation and purification of intermediates and the final product are critical steps to ensure the high purity of this compound. Common techniques include extraction, crystallization, and chromatography. For example, in the synthesis of 4-bromo-3-methylaniline, the crude product is purified by column chromatography. chemicalbook.com For solid compounds like bromoanilines, which can be prone to discoloration due to impurities, fractional distillation under vacuum can be a highly effective purification method. pcbiochemres.com The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2,6 Difluoro 3 Methylaniline

Reactivity of the Aromatic Amine Moiety

The amino group in 4-bromo-2,6-difluoro-3-methylaniline is a key site of reactivity, participating in a range of chemical transformations. Its nucleophilic character is central to many of these reactions, although this is moderated by the electronic effects of the other substituents on the aromatic ring.

Nucleophilicity and Amidation Reactions

The lone pair of electrons on the nitrogen atom of the amine moiety confers nucleophilic properties on this compound. However, the presence of two electron-withdrawing fluorine atoms at the ortho positions significantly reduces the electron density on the nitrogen, thereby diminishing its nucleophilicity compared to aniline (B41778). Despite this, the amine can still react with various electrophiles, including acylating agents, to form amides.

Amidation reactions, such as the reaction with acyl chlorides or anhydrides, are fundamental transformations for the protection of the amine group or for the synthesis of more complex molecules. For instance, the reaction with acetyl chloride in the presence of a base would yield the corresponding acetanilide.

Illustrative Amidation Reaction

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Acetyl Chloride/Base | N-(4-bromo-2,6-difluoro-3-methylphenyl)acetamide |

Oxidation Pathways Leading to Azo Compounds and Other Derivatives

The aromatic amine group of this compound is susceptible to oxidation. The specific products of such reactions depend on the oxidizing agent and the reaction conditions. Mild oxidation can lead to the formation of nitroso compounds, while stronger oxidants can yield nitro derivatives.

A significant oxidation pathway for aromatic amines is the formation of azo compounds. ossila.com This typically involves diazotization of the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate can then couple with an electron-rich aromatic compound to yield an azo-coupled product. The presence of activating groups on the coupling partner is generally required for this reaction to proceed efficiently. Studies on the oxidation of substituted anilines have shown that the reaction mechanism can involve single-electron transfer steps, and the oxidation potentials are influenced by the nature and position of the substituents on the aromatic ring. umn.educdnsciencepub.com For instance, the oxidation of some anilines to azoxybenzenes and nitrobenzenes can be controlled by adjusting the basicity of the reaction medium. acs.org The oxidation of 2,6-difluoroaniline (B139000) with peroxybenzoic acid has been reported to yield the corresponding nitroso compound. rsc.org

Potential Oxidation Products

| Oxidizing Agent | Potential Product |

|---|---|

| Peroxybenzoic acid | 1-Bromo-3,5-difluoro-2-methyl-4-nitrosobenzene |

| 1. NaNO2, HCl; 2. Phenol | 2-(4-Bromo-2,6-difluoro-3-methylphenyl)diazenyl)phenol |

Interactions with Electrophiles and Acylation Reactions

The amine group of this compound can react with a variety of electrophiles beyond simple acylating agents. These reactions are a cornerstone of its utility in the synthesis of more complex molecular architectures. As mentioned in the section on amidation, acylation is a key reaction. The general mechanism for acylation involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The synthesis of lidocaine, for example, involves the acylation of 2,6-dimethylaniline (B139824) with α-chloroacetyl chloride. umass.edu

Reactivity of the Bromine Substituent

The bromine atom on the aromatic ring of this compound is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, and the bromine substituent of this compound makes it a suitable substrate for these transformations.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, leading to biaryl compounds or other substituted aromatics. For instance, the Suzuki coupling of 4-bromo-2-methylaniline (B145978) derivatives has been reported. nih.govmdpi.com

Heck Reaction : The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. This reaction is a valuable method for the synthesis of styrenyl and other vinyl-substituted aromatic compounds.

Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce an aryl alkyne. This is a highly efficient method for the introduction of an alkyne moiety onto the aromatic ring.

Buchwald-Hartwig Amination : This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. This allows for the synthesis of diaryl or alkyl aryl amines.

Illustrative Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 / Base | Biaryl |

| Heck | Alkene | Pd(OAc)2 / Ligand / Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2 / CuI / Base | Aryl Alkyne |

| Buchwald-Hartwig | Amine | Pd2(dba)3 / Ligand / Base | Diaryl or Alkyl Aryl Amine |

Halogen-Metal Exchange and Organometallic Reagent Formation

The bromine atom of this compound can undergo halogen-metal exchange, a reaction that replaces the bromine with a metal, typically lithium or magnesium. wikipedia.org This transformation is usually achieved by treating the aryl bromide with an organolithium reagent (like n-butyllithium or t-butyllithium) at low temperatures. tcnj.edunih.gov The resulting aryllithium or Grignard reagent is a potent nucleophile and can be reacted with a wide range of electrophiles to introduce various functional groups onto the aromatic ring.

Potential Functionalizations via Halogen-Metal Exchange

| Organometallic Intermediate | Electrophile | Product |

|---|---|---|

| Aryllithium | CO2, then H+ | 4-Amino-3,5-difluoro-2-methylbenzoic acid |

| Grignard Reagent | Formaldehyde, then H+ | (4-Amino-3,5-difluoro-2-methylphenyl)methanol |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetyl Chloride |

| N-(4-bromo-2,6-difluoro-3-methylphenyl)acetamide |

| Sodium Nitrite |

| Phenol |

| 2-((4-Bromo-2,6-difluoro-3-methylphenyl)diazenyl)phenol |

| Peroxybenzoic acid |

| 1-Bromo-3,5-difluoro-2-methyl-4-nitrosobenzene |

| Arylboronic acid |

| Alkene |

| Terminal Alkyne |

| Amine |

| n-Butyllithium |

| Carbon Dioxide |

| 4-Amino-3,5-difluoro-2-methylbenzoic acid |

| Formaldehyde |

| (4-Amino-3,5-difluoro-2-methylphenyl)methanol |

| 2,6-dimethylaniline |

| α-chloroacetyl chloride |

| Lidocaine |

Selective Removal of the Bromine Substituent via Hydrogenolysis

The bromine atom at the C4 position of this compound can be selectively removed through a process known as hydrogenolysis. This reaction involves the reductive cleavage of the carbon-bromine (C-Br) bond, replacing the bromine with a hydrogen atom. Catalytic hydrogenation is a common and effective method for this transformation. organic-chemistry.orgresearchgate.net

The selective removal of bromine is feasible due to the differential reactivity of carbon-halogen bonds, where the C-Br bond is more susceptible to cleavage under typical hydrogenolysis conditions than the more stable carbon-fluorine (C-F) bond. organic-chemistry.org This selectivity allows the bromine to be used as a removable directing or blocking group in multi-step syntheses. organic-chemistry.orgresearchgate.net The reaction is typically carried out using a heterogeneous precious metal catalyst, with palladium on carbon (Pd/C) being one of the most frequently employed. organic-chemistry.org

The process generally proceeds under neutral conditions, using hydrogen gas (H₂) or a hydrogen transfer agent, such as ammonium (B1175870) formate (B1220265) or sodium borohydride, as the hydrogen source. researchgate.netnih.gov The reaction's efficiency allows for high yields of the debrominated product, 2,6-difluoro-3-methylaniline (B1354943), while preserving the fluorine and amine functionalities. organic-chemistry.org

| Catalyst | Hydrogen Source | Typical Conditions | Selectivity |

|---|---|---|---|

| 10% Pd/C | H₂ gas | Neutral, Room Temperature | High for C-Br over C-F |

| Pd/C | Ammonium Formate | Neutral, Room Temperature to mild heat | High for C-Br over C-F |

| Pd[P(t-Bu)₃]₂ | NaBH₄ | Aqueous media, Room Temperature | Effective for aryl bromides nih.gov |

| Raney Nickel | H₂ gas | Varies, can require higher pressure/temp | Can also reduce other groups |

Reactivity of the Fluorine Substituents

The fluorine atoms in this compound are susceptible to displacement via nucleophilic aromatic substitution (SNAr). This reactivity is a consequence of the electron-deficient nature of the aromatic ring, which is induced by the strong electron-withdrawing effects of the halogen substituents. In the context of SNAr reactions, fluorine is often the most effective leaving group among the halogens. Its high electronegativity strongly polarizes the carbon-fluorine bond, making the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com

The SNAr mechanism is a two-step addition-elimination process. pressbooks.pub A nucleophile first attacks the carbon bearing a fluorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.compressbooks.pub The negative charge of this intermediate is delocalized across the aromatic ring and is further stabilized by the remaining electron-withdrawing groups. In the second step, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored. pressbooks.pub

A wide array of nucleophiles can be employed in SNAr reactions with this substrate, leading to a diverse range of substituted aniline derivatives. This makes the compound a versatile building block for synthesizing more complex molecules. ossila.com

| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Potential Product Class |

|---|---|---|---|

| O-Nucleophiles | Sodium Methoxide (NaOCH₃) | Methoxy (-OCH₃) | Anisole Derivatives |

| Sodium Phenoxide (NaOPh) | Phenoxy (-OPh) | Diaryl Ether Derivatives | |

| N-Nucleophiles | Ammonia (NH₃) | Amino (-NH₂) | Diaminobenzene Derivatives |

| Piperidine | Piperidinyl | N-Aryl Piperidine Derivatives | |

| S-Nucleophiles | Sodium Thiophenoxide (NaSPh) | Phenylthio (-SPh) | Diaryl Sulfide Derivatives |

This electron withdrawal has two major consequences for the molecule's reactivity:

Deactivation towards Electrophilic Aromatic Substitution (EAS): The reduced electron density makes the ring less nucleophilic and therefore less reactive towards attack by electrophiles. libretexts.orglumenlearning.com While the amino and methyl groups are activating, the powerful deactivating effect of the three halogens (two fluorine, one bromine) dominates, making electrophilic substitution reactions challenging.

Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-poor nature of the ring makes it more susceptible to attack by nucleophiles. youtube.com The fluorine and bromine atoms stabilize the negative charge that develops in the ring during the formation of the Meisenheimer intermediate, which is the key step in the SNAr mechanism. pressbooks.pub

While fluorine withdraws electron density inductively, it can also donate electron density into the ring via a resonance effect (+R or p-π conjugation) due to its lone pairs. libretexts.orglibretexts.org However, for halogens, the inductive effect is significantly stronger and outweighs the resonance effect. libretexts.orglibretexts.org The net result is strong deactivation of the ring. Molecular electrostatic potential (MEP) maps of similar fluorinated anilines show that electron-rich regions (prone to electrophilic attack) are diminished, while electron-poor regions (prone to nucleophilic attack) are enhanced. chemrxiv.orgnih.gov

The placement of two fluorine atoms ortho to the amino group introduces specific steric and electronic effects that modify the properties of the molecule.

Steric Effects: The fluorine atoms, though relatively small for halogens, provide significant steric hindrance around the amino group. quora.com This steric crowding can impede the approach of bulky reagents to the nitrogen atom, potentially affecting reactions that directly involve the amine, such as N-alkylation or acylation. This steric inhibition can also influence the planarity and rotational freedom of the amino group. quora.com

Electronic Effects: The ortho-fluorine atoms can engage in intramolecular interactions with the hydrogen atoms of the amino group. Research on 2,6-difluoro-substituted anilines has shown that this arrangement can lead to the formation of intramolecular N-H···F hydrogen bonds. researchgate.net These interactions can influence the conformation of the amino group, potentially increasing its planarity and affecting its basicity. The electron-withdrawing nature of the ortho-fluorines also significantly lowers the basicity of the aniline by reducing the electron density on the nitrogen atom, making its lone pair less available for protonation. journaleras.com Furthermore, studies on related systems suggest that 2,6-difluoro substitution can enhance the ability of the amino group to participate in intermolecular N-H···N hydrogen bonding in the solid state. researchgate.net

Stereoelectronic Effects of the Methyl Group

The methyl group at the C3 position exerts stereoelectronic effects that influence the regioselectivity of reactions on the aromatic ring. Stereoelectronic effects relate to how orbital overlap and electronic properties are dependent on the specific geometry of the molecule.

Influence on Electrophilic Reactions: The methyl group is an electron-donating group through both a weak inductive effect (+I) and hyperconjugation. lumenlearning.comminia.edu.eg As an activating group, it directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions relative to itself. youtube.com However, in this compound, all these positions are already substituted. The sole available position for substitution is C5. The directing effects of all substituents must be considered collectively:

-NH₂ (C1): Strongly activating, ortho, para-directing (directs to C2, C4, C6 - all blocked).

-F (C2, C6): Deactivating, ortho, para-directing.

-CH₃ (C3): Activating, ortho, para-directing (directs to C2, C4, C6 - all blocked).

-Br (C4): Deactivating, ortho, para-directing.

The directing influences of the powerful activating -NH₂ group and the activating -CH₃ group are in opposition to the deactivating halogens. Given that all ortho/para positions relative to the strongest activating groups are blocked, electrophilic substitution at the remaining C5 position is generally disfavored and would require forcing conditions.

Influence on Nucleophilic Reactions (SNAr): In SNAr reactions, electron-donating groups like methyl are generally deactivating because they increase electron density in the ring, destabilizing the negatively charged Meisenheimer intermediate. youtube.com The methyl group at C3 is ortho to the fluorine at C2 and meta to the fluorine at C6. Its electron-donating effect would be most pronounced at the ortho position (C2), slightly reducing the electrophilicity of that carbon and potentially making the fluorine at C2 less reactive to nucleophilic attack compared to the fluorine at C6. Therefore, the methyl group could introduce a degree of regioselectivity in SNAr reactions, favoring substitution at the C6 position over the C2 position.

Information regarding this compound is currently unavailable in the public domain.

Extensive research has been conducted to gather specific data on the chemical reactivity, mechanistic investigations, steric hindrance, and conformational preferences of the compound this compound. Despite a thorough search of scientific databases and literature, no detailed research findings, data tables, or specific kinetic and spectroscopic studies for this particular molecule could be located.

General principles of organic chemistry allow for predictions about its behavior based on related compounds. For instance, information on congeners such as 4-bromo-2,6-difluoroaniline (B33399) and theories like the "ortho effect" in substituted anilines provide a foundational understanding of the potential steric and electronic effects of the substituents. However, without specific experimental or computational data for this compound, a detailed and scientifically accurate article that meets the requirements of the requested outline, including data tables and in-depth research findings, cannot be generated at this time.

Further empirical research and publication in peer-reviewed scientific journals are necessary to provide the specific information required to construct the requested article.

Derivatization and Functionalization Strategies for Advanced Materials Development

Synthesis of Conjugated Azo Compounds and Azobenzenes

There is a lack of published research detailing the synthesis of conjugated azo compounds or azobenzenes specifically derived from 4-Bromo-2,6-difluoro-3-methylaniline. Consequently, information regarding the subsequent investigation of their properties is also unavailable.

No studies were found that investigate the photo-switching properties of complexes derived from this compound. Research in this area would typically involve synthesizing azobenzene (B91143) derivatives and analyzing their photoisomerization behavior, which is fundamental for applications in molecular switches and optical data storage.

Similarly, there is no available literature on the use of this compound derivatives in the design of reversible self-assembled structures. Such research would focus on creating supramolecular architectures that can be controlled by external stimuli, a key area in the development of smart materials.

Formation of Polyarylamine Systems

The formation of polyarylamine systems from this compound has not been documented in the accessible scientific literature. These systems are of significant interest for their electronic properties.

Specific research on the design and synthesis of quasiplanar triarylamines using this compound as a precursor is not found in the existing literature. The planarity of triarylamines is a critical factor influencing their performance as charge-transporting materials.

Due to the absence of synthesized quasiplanar triarylamines or other relevant polymers from this compound, its role in organic semiconductor architectures has not been explored or reported.

Incorporation into Macromolecular Structures

There is no scientific literature available that describes the incorporation of this compound into macromolecular structures such as polymers or dendrimers for the development of new materials.

Polymerization Strategies for Advanced Materials

The structure of this compound is well-suited for creating advanced polymers and macromolecules. The bromine atom is a key functional group for polymerization, primarily through palladium-catalyzed cross-coupling reactions. ossila.com This allows for the extension of the molecular structure by forming new carbon-carbon bonds, a fundamental step in synthesizing conjugated polymers. Such polymers are integral to the fabrication of organic electronic devices.

The fluorine substituents play a crucial role in modulating the electronic properties of the resulting materials. By adjusting the energy levels of the molecular orbitals, the fluorine atoms help to fine-tune the performance of materials used in applications like perovskite solar cells and Organic Light-Emitting Diodes (OLEDs). ossila.com For instance, conjugated quasiplanar triarylamines synthesized from the related 4-bromo-2,6-difluoroaniline (B33399) serve as effective hole-transporting materials in these devices. ossila.com The amine group also presents a reactive site that can be utilized in various polymerization schemes.

Fabrication of Self-Assembled Molecular Architectures

The principles of molecular self-assembly can be applied to derivatives of halogenated anilines to create highly ordered supramolecular structures. The distinct functional groups on the molecule guide the non-covalent interactions that drive the assembly process.

Research on the analogous compound, 4-bromo-2,6-difluoroaniline, has shown its utility in creating photoswitchable materials. ossila.com A palladium-azobenzene complex derived from this aniline (B41778) can reversibly switch between two discrete self-assembled structures upon exposure to light. ossila.com This property is of significant interest for developing molecular switches and dynamic materials. The ability to control the assembly and disassembly of molecular architectures through external stimuli like light is a key goal in the field of nanotechnology and smart materials. ossila.com

Synthesis of Novel Heterocyclic and Aromatic Scaffolds

The compound serves as a foundational element for synthesizing more complex molecular frameworks, including heterocyclic and extended aromatic systems. Its multiple reactive sites allow it to be a versatile precursor in organic synthesis. ossila.com

Aniline-Derived Ligands and Chelates

The aniline functional group is a common starting point for the synthesis of ligands, which are crucial components of metal catalysts and functional coordination complexes. For example, derivatives of 4-bromo-2,6-difluoroaniline have been used to synthesize novel phenoxyimine ligands. ossila.com Similarly, related bromo-methylaniline compounds have been used to create bidentate ligands for late transition metal catalysts, which are important in the polymerization of α-olefins. researchgate.net The structure of the ligand, derived from the aniline, significantly influences the activity of the catalyst and the properties of the resulting polymer. researchgate.net

Building Blocks for Complex Molecular Architectures

As a multi-functionalized molecule, this compound is an exemplary building block for constructing complex molecular architectures. ossila.com The different chemical reactivities of its substituents can be exploited in a controlled manner. ossila.com

Key Reactive Sites and Their Applications:

| Functional Group | Type of Reaction | Application |

|---|---|---|

| Bromine | Pd-catalyzed coupling reactions (e.g., Suzuki) | Molecular size extension, synthesis of biaryls and conjugated systems. ossila.commdpi.com |

| Amine | Nucleophilic substitution, oxidation, imine formation | Introduction of new functional groups, synthesis of azo compounds, ligand formation. ossila.commdpi.com |

| Fluorine | Nucleophilic aromatic substitution | Modification of electronic properties, synthesis of macromolecules. ossila.com |

This versatility allows chemists to use the compound as a scaffold, systematically adding complexity to design molecules with specific, tailored functions for use in materials science and medicinal chemistry. ossila.comsemanticscholar.org The careful selection of such fundamental building blocks is critical because the complex functions of a material are derived from the inherent properties of its components. semanticscholar.org

Exploration in Agrochemical Intermediate Design

The structural motifs present in this compound are also relevant in the field of agrochemicals. Many active agrochemical compounds are complex organic molecules, and intermediates like this are essential for their synthesis.

Precursors for Active Agrochemical Compounds

Aniline derivatives are common precursors in the synthesis of various pesticides, including fungicides and insecticides. The amine group can be readily converted into other functional groups, such as imines (also known as Schiff bases), which are known intermediates in the preparation of pesticides. mdpi.com While direct examples involving this compound are not prevalent in the reviewed literature, its chemical nature as a substituted aniline makes it a plausible candidate for use as an intermediate in the synthesis of new, potentially more effective, agrochemical agents. mdpi.com The presence of halogens like bromine and fluorine in a molecule can often enhance the biological activity of the final compound.

Precursors for Pharmaceutical Scaffolds

The utility of a chemical compound as a precursor in pharmaceutical synthesis is determined by its structural features, which allow for specific chemical modifications to build more complex molecules with desired biological activities. Halogenated anilines, such as the target compound, are often valuable starting materials in medicinal chemistry due to the reactivity of the aromatic ring and the amino group.

Scaffolds for Enzyme Inhibitors (e.g., BTK inhibitors)

Bruton's tyrosine kinase (BTK) is a crucial enzyme in B-cell signaling pathways, and its inhibition has emerged as a significant therapeutic strategy for various B-cell malignancies and autoimmune disorders. The development of BTK inhibitors often involves the synthesis of heterocyclic scaffolds that can bind to the active site of the enzyme.

A search for the use of this compound as a starting material for the synthesis of BTK inhibitor scaffolds did not yield any specific examples or reaction schemes. Research in this area typically focuses on the coupling of various aniline derivatives with pyrimidine, purine, or other nitrogen-containing heterocyclic cores. The bromine atom on the aniline could potentially be utilized for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to construct the larger inhibitor molecule. The fluorine and methyl groups would serve to modulate the electronic properties and steric interactions of the final compound, potentially influencing its binding affinity and selectivity for the BTK enzyme. However, no literature was found to substantiate this specific application for this compound.

Agonist Precursors (e.g., Sphingosine-1-phosphate-1 receptor agonists)

Sphingosine-1-phosphate-1 (S1P1) receptor agonists are a class of drugs that modulate the immune system and are used in the treatment of autoimmune diseases like multiple sclerosis. The chemical structures of S1P1 receptor agonists are diverse, but they generally mimic the structure of the natural ligand, sphingosine-1-phosphate.

An investigation into the role of this compound as a precursor for S1P1 receptor agonists did not reveal any documented synthetic routes. The synthesis of S1P1 receptor agonists often involves the construction of a polar head group, a central core, and a lipophilic tail. It is conceivable that the aniline moiety of this compound could be functionalized to incorporate it into such a scaffold. For instance, the amino group could be modified to link to the central core, while the substituted phenyl ring could form part of the molecule that interacts with the receptor. Despite these theoretical possibilities, no concrete research has been published to demonstrate this application.

Advanced Characterization Techniques for 4 Bromo 2,6 Difluoro 3 Methylaniline and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 4-Bromo-2,6-difluoro-3-methylaniline. Each method probes different aspects of the molecule's properties, and together they provide a complete picture of its identity and purity.

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering precise information about the chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic proton, the amine protons, and the methyl protons. The aromatic proton would appear as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift of the amine (NH₂) protons can vary and may appear as a broad singlet. The methyl (CH₃) protons would present as a singlet.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.5 | t |

| -NH₂ | 3.5 - 4.5 | br s |

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbons attached to fluorine will show characteristic splitting (C-F coupling).

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-NH₂ | 145 - 150 |

| C-F | 150 - 155 (d, ¹JCF) |

| C-Br | 100 - 105 |

| C-CH₃ | 120 - 125 |

| Aromatic C-H | 125 - 130 |

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atoms in the molecule. For this compound, a single signal is expected for the two equivalent fluorine atoms, which would be split into a doublet by the adjacent aromatic proton.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₆BrF₂N), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. Due to the presence of bromine, a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 1:1 ratio) would be observed, confirming the presence of one bromine atom.

The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for anilines include the loss of the amino group and cleavage of the aromatic ring.

Expected Mass Spectrometry Data for this compound

| Ion | m/z (relative intensity) | Description |

|---|---|---|

| [M]⁺ | 221/223 (1:1) | Molecular ion |

| [M-NH₂]⁺ | 205/207 | Loss of amino group |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations are typically observed in the 1450-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations would be found in the fingerprint region, typically below 1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the benzene (B151609) ring are often strong in the Raman spectrum.

Key Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch (amine) | 3300 - 3500 | 3300 - 3500 |

| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 2960 | 2850 - 2960 |

| Aromatic C=C stretch | 1450 - 1600 | 1450 - 1600 |

| C-F stretch | 1100 - 1300 | 1100 - 1300 |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region. The spectrum is expected to show π → π* transitions of the benzene ring. The presence of the amino group (an auxochrome) and the halogens will influence the position and intensity of these absorption bands.

Diffraction Techniques for Solid-State Structure

While spectroscopic methods reveal the connectivity and functional groups, diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction is the most definitive method for determining the molecular structure of a crystalline solid. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise bond lengths, bond angles, and torsion angles within the molecule.

This technique also reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (involving the amine group) and halogen bonding. Although a specific crystal structure for this compound is not publicly available, analysis of similar structures, such as 4-bromo-2,6-dimethylaniline (B44771), suggests that the aniline (B41778) molecules would likely be linked by N—H···N hydrogen bonds in the crystal. chemicalbook.com The planarity of the benzene ring and the positions of the substituents relative to the ring can be accurately determined.

Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| C-C (aromatic) bond length | ~1.39 Å |

| C-N bond length | ~1.40 Å |

| C-F bond length | ~1.35 Å |

| C-Br bond length | ~1.90 Å |

This detailed structural information is crucial for understanding the compound's physical properties and its reactivity in various chemical transformations.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for the characterization of crystalline materials. It provides detailed information about the atomic and molecular structure, including phase identification, crystal lattice parameters, and crystallite size. For this compound, which exists as a solid at room temperature, PXRD is essential for confirming its crystalline phase and ensuring batch-to-batch consistency.

The diffraction pattern is generated by the constructive interference of X-rays scattered by the ordered arrangement of atoms in the crystal lattice. Each crystalline solid produces a unique diffraction pattern, acting as a "fingerprint" for that specific compound and polymorph. Analysis of the PXRD data for substituted anilines involves comparing the experimental diffraction pattern with reference data or using it for ab initio structure determination.

In the structural analysis of related halogenated anilines, PXRD has been used to determine key structural parameters. For instance, the crystal structure of p-bromoaniline was successfully determined from laboratory X-ray powder diffraction data, revealing an orthorhombic crystal system. researchgate.net Similarly, studies on compounds like 4-bromo-2,6-dimethylaniline have shown how intermolecular forces, such as N—H⋯N hydrogen bonds, dictate the crystal packing. researchgate.net For this compound, one would expect a unique diffraction pattern influenced by the interplay of hydrogen bonds involving the amine group and halogen bonds involving the bromine and fluorine atoms.

The table below summarizes typical crystallographic data that would be obtained from a single-crystal or powder diffraction study of a substituted aniline, illustrating the type of information PXRD provides.

| Parameter | Illustrative Data for a Substituted Aniline researchgate.net |

| Chemical Formula | C₆H₅BrClN |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.965 |

| b (Å) | 15.814 |

| c (Å) | 4.0232 |

| Volume (ų) | 697.7 |

| Calculated Density (g/cm³) | 1.965 |

This table presents example data for a related compound, 4-Bromo-2-chloroaniline, to illustrate the outputs of a crystallographic analysis.

Chromatographic and Separation Techniques

Chromatography is indispensable for assessing the purity of chemical compounds and separating them from impurities or byproducts. For this compound, both gas and liquid chromatography are vital tools.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is vaporized and separated based on its boiling point and affinity for the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that allows for unequivocal identification.

This technique is used to determine the purity of this compound by quantifying its peak area relative to any detected impurities. It is also highly effective for identifying volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. The mass spectrum of the parent compound will show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes). nih.gov

Below is a table representing the kind of data obtained from a GC-MS analysis of a closely related compound, 4-Bromo-2,6-difluoroaniline (B33399).

| Parameter | Description |

| Retention Time (RT) | The time taken for the compound to elute from the GC column; a key identifier under specific conditions. |

| Molecular Ion (M⁺) | The peak corresponding to the intact molecule's mass. For C₆H₄BrF₂N, this would be at m/z 207 and 209. nih.gov |

| Major Fragment Ions | Characteristic smaller mass peaks resulting from the fragmentation of the molecule in the mass spectrometer. |

| Purity (%) | Calculated from the relative area of the main peak compared to the total area of all peaks in the chromatogram. |

Data based on the analysis of the related isomer 4-Bromo-2,6-difluoroaniline. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for purity assessment and separation, particularly for compounds that may not be sufficiently volatile or thermally stable for GC. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. In this mode, the compound is separated based on its hydrophobicity using a nonpolar stationary phase and a polar mobile phase.

HPLC analysis provides quantitative purity data by integrating the peak area of the analyte and comparing it to the areas of any impurity peaks. By using a calibrated standard, HPLC can also determine the precise concentration of the compound in a sample. The choice of detector, commonly a UV-Vis detector set to a wavelength where the aniline derivative absorbs strongly, is critical for achieving high sensitivity. The technique is also scalable for preparative separation to isolate high-purity material. sielc.comsielc.com

The following table outlines typical parameters for an HPLC method developed for the purity analysis of a halogenated aniline.

| Parameter | Typical Value/Condition |

| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at a specific wavelength (e.g., 210-254 nm) mdpi.com |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

Thermal Analysis Techniques

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are crucial for determining the thermal stability, decomposition behavior, and phase transitions of this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Behavior

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time in a controlled atmosphere. This analysis provides critical information about the thermal stability of this compound. The resulting TGA curve plots mass percentage against temperature.

The onset temperature of mass loss indicates the beginning of decomposition. For a halogenated aromatic compound, decomposition often involves the cleavage of carbon-halogen and carbon-nitrogen bonds, leading to the release of volatile products. cetjournal.itcetjournal.it The TGA thermogram can reveal if the decomposition occurs in a single step or multiple stages and can be used to determine the temperature at which the compound is no longer stable. This information is vital for handling and storage, as well as for understanding its behavior in high-temperature applications.

A hypothetical TGA data table for this compound is presented below, based on the expected behavior of similar aromatic compounds.

| Parameter | Description |

| Onset of Decomposition (Tₒ) | The temperature at which significant mass loss begins. |

| Temperature of Max. Decomposition Rate (Tₘₐₓ) | The temperature at which the rate of mass loss is highest, corresponding to the peak in the derivative curve. |

| Mass Loss (%) | The percentage of the initial mass lost during a specific decomposition step. |

| Residual Mass (%) | The percentage of mass remaining at the end of the analysis, which can indicate the formation of char or residue. |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Energetics

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and other phase transitions.

For this compound, the primary application of DSC is to determine its melting point with high accuracy. The melting point appears as an endothermic peak on the DSC thermogram, where the sample absorbs heat to transition from a solid to a liquid. The peak temperature provides the melting point, while the area under the peak corresponds to the enthalpy of fusion. The sharpness of the melting peak can also serve as an indicator of purity; impurities typically cause the melting point to broaden and shift to a lower temperature. The related compound 4-bromo-2,6-difluoroaniline has a reported melting point of 63-65 °C, suggesting a similar range for the target molecule. sigmaaldrich.com

Key parameters obtained from a DSC analysis are summarized in the following table.

| Parameter | Description |

| Melting Onset (Tₒ) | The temperature at which the melting process begins. |

| Melting Peak (Tₘ) | The temperature at which the melting rate is maximal, typically reported as the melting point. |

| Enthalpy of Fusion (ΔH) | The amount of energy required to melt the sample, calculated from the area of the melting peak (in J/g). |

| Crystallization (T꜀) | An exothermic peak observed upon cooling, indicating the temperature at which the substance solidifies. |

Surface and Morphology Characterization (for derived materials)

The surface and morphological characteristics of materials are critical to understanding their physical properties and potential applications. For materials derived from this compound, such as polymers or thin films, advanced microscopy techniques are indispensable for elucidating their micro and nanoscale structures. Techniques like Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) provide detailed insights into the topography, composition, and structural arrangement of these materials. Such analyses are crucial for establishing structure-property relationships, which can guide the synthesis of materials with tailored functionalities for use in electronics, materials science, and beyond.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology of materials at high resolutions. While specific SEM and TEM studies on materials directly derived from this compound are not extensively documented in publicly available literature, the characterization of analogous aniline-based polymers provides a framework for understanding the potential morphologies of such derivatives.

For instance, studies on polyaniline and its derivatives, which share a similar aniline backbone, reveal a range of morphologies depending on the synthesis conditions. These can include granular, fibrillar, and porous network structures. It is plausible that polymers synthesized from this compound would exhibit similarly diverse morphologies. The presence of bromine, fluorine, and methyl substituents would likely influence the intermolecular interactions and chain packing, leading to unique surface features.

A hypothetical SEM analysis of a thin film polymer derived from this compound could reveal details about its surface texture, porosity, and the presence of any aggregates or domains. TEM, on the other hand, would offer a glimpse into the internal structure, such as the arrangement of polymer chains and the presence of any crystalline or amorphous regions.

Hypothetical Data Table for SEM/TEM Observations of a Polymer Derived from this compound:

| Parameter | Observation |

| Morphology | Interconnected granular and nanofibrous structures |

| Particle/Fiber Size | Granules: 50-100 nm; Fibers: 20-40 nm diameter |

| Surface Texture | Moderately rough with visible porosity |

| Internal Structure (TEM) | Predominantly amorphous with localized nanocrystalline domains |

This table represents expected findings based on the analysis of similar aniline-based materials and is intended to be illustrative in the absence of specific published data for this compound derivatives.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information and quantitative data on surface roughness. For materials derived from this compound, AFM would be instrumental in characterizing the nanoscale surface features of thin films or coatings.

AFM operates by scanning a sharp tip over the sample surface, and the deflection of the cantilever holding the tip is used to create a topographical map. This technique can be performed in various modes, including contact, non-contact, and tapping mode, to suit different sample types and to probe various surface properties like viscoelasticity and adhesion.

In the context of derivatives of this compound, AFM could be used to:

Visualize the packing of polymer chains on a substrate.

Determine the root-mean-square (RMS) roughness of thin films, which is crucial for applications in electronic devices.

Observe phase separation in blended materials containing the derivative.

While specific AFM studies on derivatives of this compound are not readily found, research on other halogenated aniline-based materials suggests that the surface morphology can be significantly influenced by the nature and position of the substituents on the aniline ring.

Hypothetical AFM Data for a Thin Film of a Derivative of this compound:

| Measurement | Value |

| Scan Size | 1 µm x 1 µm |

| Root-Mean-Square (RMS) Roughness | 2.5 nm |

| Peak-to-Valley Height | 15 nm |

| Surface Features | Uniformly distributed small globular domains |

This hypothetical data illustrates the type of quantitative information that could be obtained from an AFM analysis, providing valuable insights into the surface quality and homogeneity of materials derived from this compound.

Based on the provided search results, there is no information available for the chemical compound “this compound.” The search results primarily contain information on a different, though similarly named, compound: "4-Bromo-2,6-difluoroaniline." There are also results for other related substances such as "4-Bromo-3-fluoro-2-methylaniline" and "4-Bromo-2,6-dimethylaniline."

Due to the lack of scientifically accurate and verifiable information for "this compound," it is not possible to generate the requested article with the specified outline and content requirements. Attempting to do so would lead to the creation of speculative and unscientific content, which would not meet the standards of accuracy and authoritativeness required.

Therefore, the article cannot be generated as requested.

Q & A

Q. What are the key considerations for synthesizing 4-Bromo-2,6-difluoro-3-methylaniline, and how can its structural identity be confirmed?

- Methodological Answer : Synthesis typically involves bromination of a pre-fluorinated aniline derivative. For example, regioselective bromination of 2,6-difluoro-3-methylaniline using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) can yield the target compound. Post-synthesis, confirm purity via GC (>95% purity criteria, as per commercial standards) and structural integrity via multinuclear NMR (1H, 13C, 19F) . X-ray crystallography using SHELX software (for small-molecule refinement) can resolve ambiguities in substituent positioning .

Q. How should researchers characterize the physical and spectroscopic properties of this compound?

- Methodological Answer :

- Melting Point (mp) : Compare observed mp (e.g., 63–65°C for the related 4-Bromo-2,6-difluoroaniline) to literature values to assess purity .

- NMR Analysis : 19F NMR is critical for distinguishing between ortho/meta/para fluorine environments. For example, deshielded fluorine signals near -110 ppm (CDCl3) indicate electron-withdrawing effects from bromine .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (MW: 242.02 g/mol) and detects isotopic patterns characteristic of bromine (1:1 ratio for 79Br/81Br) .

Advanced Research Questions

Q. How do the substituents (Br, F, CH3) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Reactivity depends on steric hindrance from the methyl group at position 3.

- Fluorine : Electron-withdrawing effects deactivate the aromatic ring, directing electrophilic substitutions to specific positions. Use DFT calculations to predict charge distribution and regioselectivity.

- Experimental validation: Compare reaction yields with/without methyl substitution to isolate steric vs. electronic effects .

Q. What strategies resolve contradictions in spectroscopic data (e.g., conflicting NMR and MS results)?

- Methodological Answer :

- Step 1 : Re-examine sample purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to rule out co-eluting impurities .

- Step 2 : Perform 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For instance, methyl protons (δ ~2.3 ppm) should show coupling with adjacent carbons.

- Step 3 : Cross-validate with X-ray diffraction if crystalline material is available. SHELXL refinement can resolve positional disorder .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Methodological Answer :

- Software : Use Gaussian or ORCA for DFT-based pKa calculations . The methyl group may sterically shield the amine, reducing protonation susceptibility.

- Experimental Correlation : Perform pH-dependent UV-Vis studies (200–400 nm) to track amine protonation shifts. Compare results with computational predictions to refine models .

Notes for Experimental Design

- Safety : Brominated anilines require handling in fume hoods with PPE (gloves, goggles) due to toxicity (R22, R36/37/38) .

- Crystallization : Use ethanol/water mixtures for recrystallization to minimize decomposition.

- Contradiction Management : Document all synthetic steps and analytical conditions meticulously to trace data discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.